N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide
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Description
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Research on analogues such as 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide derivatives highlights the synthesis and characterization of compounds for potential anticancer applications. These derivatives have been tested across various cancer cell lines, including leukemia, melanoma, and breast cancer, indicating the broader therapeutic potential of related compounds in oncology (Ahsan, 2012).
Cytotoxic Activity
Further research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a commonality in chemical structure with the target compound, suggests significant cytotoxic activities. These derivatives have shown potent effects against various cancer cell lines, demonstrating the potential for similar compounds to serve as leads in the development of new cancer therapies (Deady et al., 2003).
Antibacterial Agents
A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones introduces a class of promising antibacterial agents. These novel compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, suggesting a potential application of related structures in combating bacterial infections (Palkar et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of tetrasubstituted thiophenes, including methodologies for creating compounds with intricate substitutions, provide a foundation for understanding the chemical synthesis and potential applications of complex molecules including N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide (Sahu et al., 2015).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-13-6-5-8-19(14(13)2)26-21(17-11-30-12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)29-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYCMRPYXLKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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